Dodecahydrotriphenylene
Overview
Description
Dodecahydrotriphenylene is a higher homologue of trindane that has been studied for its unique chemical properties and reactions. It is known for its ability to undergo site-selective unidirectional benzylic sp3 C–H oxidation while maintaining the integrity of the central benzene ring, a characteristic that distinguishes it from trindane under similar conditions .
Synthesis Analysis
The synthesis of dodecahydrotriphenylene has been explored through various methods. One approach involves the self-condensation of cyclohexanone under alkaline conditions, leading to the formation of dodecahydrotriphenylene . Another method reported the synthesis of dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate, which provided insights into the spectroscopic properties and X-ray structure of the compound .
Molecular Structure Analysis
The molecular structure of dodecahydrotriphenylene derivatives has been extensively analyzed using X-ray crystallography. For instance, the structure of dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate was determined, revealing approximate C3 symmetry with the Mn(CO)3 vectors projected across the unbridged C–C bonds of the arene ligand . Additionally, the dodecafluorotriphenylene molecule was found to be distorted from planarity due to steric interactions between the ortho fluorine atoms .
Chemical Reactions Analysis
Dodecahydrotriphenylene participates in various chemical reactions. It has been shown to undergo selective oxidation to form benzylic ketones when treated with RuCl3–NaIO4 . Furthermore, it can react with hydrogen sulfide in the presence of a catalyst to form sulfur-bridged compounds, and subsequent treatments can lead to the formation of nitro derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dodecahydrotriphenylene and its derivatives have been studied through different phases and conditions. For example, triphenylene hexa-n-dodecanoate, a disk-like molecule derived from triphenylene, exhibits three columnar mesophases with varying lattice parameters and molecular orientations . The hexahydroxy derivative of triphenylene forms two-dimensional nets via hydrogen bonds, which are distinct from other solvate forms and contribute to the compound's potential in supramolecular chemistry and covalent organic frameworks .
Scientific Research Applications
Synthesis and Chemical Reactions
- Improved Synthesis Methods : Kovalev et al. (2014) explored self-condensation of cyclohexanone and proposed improved methods for synthesizing dodecahydrotriphenylene, highlighting potential reasons for the low yield in oligomerization steps (Kovalev et al., 2014).
- Benzylic sp3 C–H Oxidation : Bhatt et al. (2021) examined the site-selective oxidation of dodecahydrotriphenylene, demonstrating its unique reaction pattern compared to similar hydrocarbons (Bhatt et al., 2021).
Physical and Chemical Properties
- Electron Paramagnetic Resonance : Gerkin and Szerenyi (1969, 1971) investigated the electron paramagnetic resonance in oriented triphenylene in its phosphorescent state, using dodecahydrotriphenylene as a host medium (Gerkin & Szerenyi, 1969); (Gerkin & Szerenyi, 1971).
- Radical Cation Conformational Inversion : The study by Avila et al. (1990) reveals the energy required for inversion of dodecahydrotriphenylene's radical cation, important for understanding its chemical behavior (Avila, Davies, & Girbal, 1990).
Applications in Other Scientific Fields
- Organometallic Chemistry : Gommans et al. (1985) synthesized dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate, expanding its use in organometallic chemistry (Gommans, Main, & Nicholson, 1985).
- High-Temperature Fluid Dynamics : Stein et al. (1982) explored the homolysis of compounds in high-temperature fluids using dodecahydrotriphenylene, contributing to the understanding of fluid dynamics at elevated temperatures (Stein, Robaugh, Alfieri, & Miller, 1982).
Safety And Hazards
Future Directions
There are ongoing studies on the water solubility of Dodecahydrotriphenylene . The inter-laboratory relative standard deviation was 20% (mean 2.6 µg/L, n = 4) using the existing column elution method . This study outlines approaches that should be followed and the experimental parameters that have been deemed important for an expanded ring trial of the slow-stir water solubility method .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHYDPYRIQKHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C4CCCCC4=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167052 | |
Record name | Dodecahydrotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
Record name | Dodecahydrotriphenylene | |
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Product Name |
1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |
CAS RN |
1610-39-5 | |
Record name | Dodecahydrotriphenylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecahydrotriphenylene | |
Source | DTP/NCI | |
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Record name | Dodecahydrotriphenylene | |
Source | EPA DSSTox | |
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Record name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.046 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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